An In-depth Technical Guide to 4-Ethyl-2,6-dimethoxyphenol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Ethyl-2,6-dimethoxyphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound belonging to the methoxyphenol class of organic compounds.[1][2][3] It is a derivative of syringol, a major component of wood smoke, and is found in various natural sources. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-ethyl-2,6-dimethoxyphenol, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
The structure of 4-ethyl-2,6-dimethoxyphenol consists of a benzene ring substituted with a hydroxyl group, an ethyl group at position 4, and two methoxy groups at positions 2 and 6. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.
Table 1: Chemical Identification of 4-Ethyl-2,6-dimethoxyphenol
| Identifier | Value |
| IUPAC Name | 4-ethyl-2,6-dimethoxyphenol[2] |
| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol[2] |
| CAS Number | 14059-92-8[4] |
| Molecular Formula | C₁₀H₁₄O₃[2] |
| Molecular Weight | 182.22 g/mol [2] |
| InChI | InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3[2] |
| InChIKey | PJWDIHUFLXQRFF-UHFFFAOYSA-N[2] |
| SMILES | CCC1=CC(=C(C(=C1)OC)O)OC[2] |
Physicochemical Properties
The physicochemical properties of 4-ethyl-2,6-dimethoxyphenol are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of 4-Ethyl-2,6-dimethoxyphenol
| Property | Value | Source |
| Physical State | Solid or viscous liquid or liquid | [5] |
| Boiling Point | 106 °C at 2 mmHg | [4] |
| Purity | 95% | [5] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [5] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-ethyl-2,6-dimethoxyphenol. Below are key spectroscopic details.
Table 3: Spectroscopic Data for 4-Ethyl-2,6-dimethoxyphenol
| Spectroscopic Technique | Data |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry (GC-MS) | Spectrum available, Instrument: HP-5970-1-HP-5970b, Ionization: EI[1][2] |
| Infrared (IR) Spectroscopy | Spectrum available |
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Alkylation of 2,6-Dimethoxyphenol (Syringol)
Materials:
-
2,6-Dimethoxyphenol (Syringol)
-
Ethyl chloride (or another suitable ethylating agent)
-
Anhydrous aluminum chloride (AlCl₃) or another Lewis acid catalyst
-
Anhydrous, non-polar solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware for organic synthesis, including a three-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
In a fume hood, charge the flask with anhydrous aluminum chloride and the anhydrous solvent.
-
Dissolve 2,6-dimethoxyphenol in the anhydrous solvent and add it to the dropping funnel.
-
Cool the flask in an ice bath and slowly add the 2,6-dimethoxyphenol solution to the stirred suspension of aluminum chloride.
-
After the addition is complete, slowly add ethyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Figure 1: Proposed Synthesis of 4-Ethyl-2,6-dimethoxyphenol
Caption: Proposed synthesis of 4-Ethyl-2,6-dimethoxyphenol via Friedel-Crafts alkylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 4-ethyl-2,6-dimethoxyphenol in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Representative):
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition Parameters (Representative):
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Reference: CDCl₃ at 77.16 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of the compound.
Instrumentation:
GC Conditions (Representative):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Biological Activity and Signaling Pathways
Antioxidant Activity: Free Radical Scavenging
4-Ethyl-2,6-dimethoxyphenol, as a syringol derivative, is expected to exhibit antioxidant properties. The primary mechanism for the antioxidant activity of phenolic compounds is through the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT).
Figure 2: Proposed Antioxidant Mechanism of 4-Ethyl-2,6-dimethoxyphenol
Caption: Proposed free radical scavenging mechanism via Hydrogen Atom Transfer (HAT).
Conclusion
4-Ethyl-2,6-dimethoxyphenol is a compound with well-defined chemical and physical properties. Its structure, characterized by a substituted phenolic ring, suggests potential for various applications, including as a flavoring agent and potentially in drug development due to its antioxidant properties. The provided experimental protocols, while in part proposed based on established chemical principles, offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into its biological activities and potential therapeutic applications is warranted.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Ethyl-2,6-dimethoxyphenol (FDB011427) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for 4-Ethyl-2,6-dimethoxyphenol (HMDB0033394) [hmdb.ca]
- 5. 4-Ethyl-2,6-dimethoxyphenol | 14059-92-8 [sigmaaldrich.com]
